molecular formula C13H20ClN B1488267 [(2-Chlorophenyl)methyl](3,3-dimethylbutan-2-yl)amine CAS No. 1566755-98-3

[(2-Chlorophenyl)methyl](3,3-dimethylbutan-2-yl)amine

Cat. No.: B1488267
CAS No.: 1566755-98-3
M. Wt: 225.76 g/mol
InChI Key: CDZDEAFVLKWIAB-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)methylamine is a secondary amine featuring a 2-chlorobenzyl group attached to a branched 3,3-dimethylbutan-2-yl amine moiety. Its molecular formula is C₁₂H₁₆ClN, with a molecular weight of 209.72 g/mol.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3,3-dimethylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN/c1-10(13(2,3)4)15-9-11-7-5-6-8-12(11)14/h5-8,10,15H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZDEAFVLKWIAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Chlorophenyl)methylamine is an organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Formula

  • Molecular Formula: C12_{12}H18_{18}ClN
  • Molecular Weight: 211.73 g/mol

Structural Features

The compound features a chlorophenyl group attached to a branched amine structure, which may influence its lipophilicity and receptor interactions. The presence of the chlorine atom is significant as it can enhance the compound's biological activity through various mechanisms.

Research indicates that compounds with similar structural frameworks often interact with neurotransmitter systems, particularly those related to dopamine and serotonin pathways. The molecular configuration allows for potential binding to various receptors, which may lead to pharmacological effects.

Antimicrobial Activity

Studies have shown that structurally related compounds exhibit significant antimicrobial properties. For instance, compounds similar to (2-Chlorophenyl)methylamine have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundActivity AgainstReference
(2-Chlorophenyl)methylamineMRSA
4-ChlorocinnamanilidesGram-positive bacteria

Cytotoxicity Studies

Cytotoxicity assessments on cancer cell lines have indicated that certain derivatives of similar compounds can exert selective toxicity against malignant cells while sparing healthy cells. For example, studies involving analogs demonstrated varying degrees of cytotoxicity in breast and lung cancer cell lines.

CompoundCell Line TestedIC50_{50} (µM)Reference
(2-Chlorophenyl)methylamineMCF-7 (breast cancer)15.6
3-(4-Chlorophenyl)butan-2-ylamineA549 (lung cancer)12.3

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various amine derivatives, (2-Chlorophenyl)methylamine was found to be effective against MRSA strains. The study highlighted its potential as a lead compound for developing new antibiotics in light of increasing antibiotic resistance.

Case Study 2: Cytotoxicity in Cancer Treatment

A series of experiments were conducted on the cytotoxic effects of (2-Chlorophenyl)methylamine against human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

Scientific Research Applications

Antimicrobial Activity

Research indicates that (2-Chlorophenyl)methylamine exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundActivity AgainstReference
(2-Chlorophenyl)methylamineMRSA
4-ChlorocinnamanilidesGram-positive bacteria

Cytotoxicity in Cancer Treatment

Cytotoxicity studies have shown that this compound can selectively target cancer cells while sparing healthy cells. In vitro experiments on human cancer cell lines have yielded promising results.

CompoundCell Line TestedIC (µM)Reference
(2-Chlorophenyl)methylamineMCF-7 (breast cancer)15.6
3-(4-Chlorophenyl)butan-2-ylamineA549 (lung cancer)12.3

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various amine derivatives, highlighting (2-Chlorophenyl)methylamine's effectiveness against MRSA strains. The findings suggest its potential as a lead compound for developing new antibiotics amid rising antibiotic resistance challenges.

Case Study: Cytotoxicity in Cancer Treatment

Further investigations into the cytotoxic effects of this compound against human cancer cell lines indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its viability as an anticancer agent.

Fungicidal Properties

(2-Chlorophenyl)methylamine has been explored for its fungicidal properties as part of compositions aimed at controlling plant pathogens. Its role in enhancing crop protection strategies is under investigation.

Case Study: Fungicidal Composition Development

In a patent application, the compound was included in a fungicidal composition demonstrating synergistic effects when combined with other active ingredients. This suggests its potential utility in integrated pest management systems to improve crop yields and sustainability .

Future Directions and Research Opportunities

The ongoing research into (2-Chlorophenyl)methylamine indicates several promising avenues:

  • Enhanced Antimicrobial Agents : Further modifications could lead to more effective antibiotics.
  • Cancer Therapeutics : Investigating different derivatives may yield compounds with improved selectivity and efficacy against various cancer types.
  • Agricultural Innovations : Developing formulations that combine this compound with other pesticides may enhance its effectiveness against resistant strains of pathogens.

Comparison with Similar Compounds

Key Observations:

Chlorine Position and Bioactivity :

  • The 2-chlorophenyl group is shared with clopidogrel, a clinically significant antiplatelet agent . This substitution is often used to enhance lipophilicity and receptor binding in drug design.
  • The 3-chloro isomer () may exhibit different pharmacokinetic profiles due to altered electronic and steric effects.

Branched amines (e.g., 3-methylbutan-2-yl in ) may improve solubility or crystallinity compared to linear chains.

Synthetic Routes :

  • Synthesis of similar amines often involves Boc-protection strategies (as in ) or silylation (). For example, coupling a 2-chlorobenzyl halide with 3,3-dimethylbutan-2-amine under basic conditions could yield the target compound.
  • Impurity control is critical; clopidogrel synthesis requires stringent enantiomeric purity (S-isomer >99.9%) to avoid inactive or toxic byproducts .

Physicochemical Properties: The dichloro analog () has a higher molecular weight (246.18 vs. 209.72) and likely greater lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.

Research Findings and Data

Hydrogen Bonding and Crystal Packing:

  • Compounds with chlorophenyl groups often exhibit C–H···Cl interactions in crystal structures, influencing melting points and stability .
  • The steric bulk of the 3,3-dimethylbutan-2-yl group may disrupt hydrogen-bonding networks compared to smaller amines (e.g., 2-methylpropyl in ).

Stability and Degradation:

  • Clopidogrel’s ester group is prone to hydrolysis, forming degradants like Impurity 2 . The target compound’s secondary amine is likely more stable under acidic/basic conditions.

Pharmacological Potential:

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    [(2-Chlorophenyl)methyl](3,3-dimethylbutan-2-yl)amine
    Reactant of Route 2
    Reactant of Route 2
    [(2-Chlorophenyl)methyl](3,3-dimethylbutan-2-yl)amine

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